molecular formula C14H14N2O2S B3265338 2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid CAS No. 40440-19-5

2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid

Cat. No.: B3265338
CAS No.: 40440-19-5
M. Wt: 274.34 g/mol
InChI Key: JOIXUFPFQRPNLX-UHFFFAOYSA-N
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Description

2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C14H14N2O2S and its molecular weight is 274.34 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as tyrosine aminotransferase and phenylalanine hydroxylase, which are involved in amino acid metabolism . The nature of these interactions often involves the binding of the compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of the mTORC1 signaling pathway, which is crucial for cell growth and proliferation. By affecting this pathway, the compound can alter gene expression patterns and metabolic fluxes within the cell. Furthermore, this compound has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to the inhibition or activation of enzyme activities, resulting in changes in metabolic pathways and gene expression. For example, the compound can inhibit the activity of tyrosine aminotransferase by binding to its active site, thereby reducing the production of tyrosine and affecting downstream metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and high temperatures can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies have shown that continuous exposure to the compound can lead to adaptive changes in cellular metabolism and gene expression, indicating its potential for sustained therapeutic effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound has been shown to have minimal toxic effects and can modulate metabolic pathways without causing significant adverse effects. At higher doses, the compound can induce toxicity, leading to symptoms such as weight loss, organ damage, and behavioral changes. Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic benefits without causing toxicity. These findings highlight the importance of dosage optimization for potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including amino acid metabolism and phenylpropanoid biosynthesis . The compound interacts with enzymes such as phenylalanine hydroxylase and tyrosine aminotransferase, influencing the production of key metabolites. These interactions can affect metabolic fluxes and alter the levels of various metabolites within the cell. Additionally, the compound can modulate the activity of enzymes involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids and secondary metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms, involving amino acid transporters such as LAT1. Once inside the cell, the compound can bind to intracellular proteins and be distributed to various cellular compartments. The localization and accumulation of the compound within specific tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can interact with various biomolecules and exert its effects. Targeting signals and post-translational modifications can direct the compound to specific subcellular compartments, influencing its activity and function. For example, the compound can be phosphorylated and directed to the nucleus, where it can modulate gene expression and affect cellular processes.

Properties

IUPAC Name

2-anilino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-13(18)10-7-4-8-11-12(10)16-14(19-11)15-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIXUFPFQRPNLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)SC(=N2)NC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101168278
Record name 4,5,6,7-Tetrahydro-2-(phenylamino)-4-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40440-19-5
Record name 4,5,6,7-Tetrahydro-2-(phenylamino)-4-benzothiazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40440-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-2-(phenylamino)-4-benzothiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101168278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Reactant of Route 2
2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Reactant of Route 3
2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Reactant of Route 4
2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Reactant of Route 5
2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid
Reactant of Route 6
2-(Phenylamino)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid

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